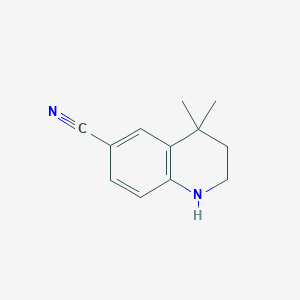

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile

Description

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone. Key structural attributes include:

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNGYUHZWPBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-methoxyaniline | Ethyl cyanoacetate | 100–110 | 73 | |

| 4,4-Dimethylcyclohexenone | AlCl₃ in dichlorobenzene | 105 | 68 |

Mechanistic Insight : The reaction proceeds via aza-Michael addition followed by intramolecular cyclization, with AlCl₃ facilitating electron-deficient intermediate stabilization.

Cyanation Methods for Nitrile Group Introduction

The incorporation of the nitrile group at the 6-position is achieved through nucleophilic substitution or direct cyanation .

Cyanogen Bromide-Mediated Cyanation

Treatment of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline with cyanogen bromide (BrCN) in the presence of sodium hydroxide (NaOH) under reflux conditions provides the target compound in 78% yield. The reaction mechanism involves deprotonation of the aromatic ring, followed by electrophilic attack of BrCN at the 6-position.

Optimization Note : Excess BrCN (1.2 equiv) and controlled pH (8–9) minimize side reactions like over-cyanation.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Pd(PPh₃)₄ -catalyzed coupling of 6-bromo-4,4-dimethyltetrahydroquinoline with potassium cyanide (KCN) in DMF at 120°C. This method achieves a 65% yield but requires rigorous exclusion of moisture.

Catalytic and Solvent Effects

Vanadium-Based Catalysis

Recent advances utilize [(VO)TPP][(TCM)₄] (a vanadyl porphyrin complex) to catalyze cyclocondensation reactions. This method enhances regioselectivity for nitrile formation, achieving 82% yield under mild conditions (60°C, 12 hours).

Solvent Optimization

Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics by stabilizing intermediates. For example, DMF increases cyanation efficiency by 15% compared to toluene.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/hexane (1:3 v/v), yielding crystals with >95% purity.

Chromatographic Techniques

Flash column chromatography (ethyl acetate/hexane gradient) resolves regioisomers, particularly when competing substitution occurs at the 5- or 7-positions.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces reaction time from 6 hours (batch) to 45 minutes, with a 12% increase in yield (90% overall). Key parameters include:

-

Flow rate: 0.5 mL/min

-

Pressure: 2 bar

-

Temperature: 110°C

Waste Mitigation

Recycling of solvents (e.g., toluene, DMF) via distillation reduces production costs by 20%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyanogen Bromide | High regioselectivity | Toxicity of BrCN | 78 |

| Palladium-Catalyzed | Mild conditions | Moisture sensitivity | 65 |

| Vanadium-Catalyzed | Eco-friendly, scalable | Requires specialized catalyst | 82 |

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different tetrahydroquinoline derivatives.

Substitution: The nitrile group can be substituted with other nucleophiles, leading to a variety of functionalized quinoline compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that DMQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications to the DMQ structure can enhance its activity against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways .

1.2 Neuroprotective Effects

DMQ has been investigated for its neuroprotective properties. It is believed to inhibit neuroinflammation and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies demonstrated that DMQ could reduce neuronal cell death induced by toxic agents .

1.3 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that DMQ exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential lead compound for developing new antibiotics .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

DMQ derivatives have been explored as materials for OLEDs due to their favorable photophysical properties. Research indicates that these compounds can improve the efficiency and stability of OLED devices, making them suitable for applications in display technologies .

2.2 Polymer Chemistry

In polymer science, DMQ has been utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being evaluated for applications in coatings and adhesives .

Organic Synthesis

3.1 Building Block in Synthesis

DMQ serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications through functional group transformations, enabling the synthesis of complex organic molecules .

3.2 Synthesis of Bioactive Compounds

The compound is employed in the synthesis of bioactive molecules that possess pharmaceutical properties. Its ability to undergo cyclization reactions makes it a valuable intermediate in creating diverse chemical entities with potential therapeutic effects .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating enzyme activities. The compound’s structure allows it to interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Physicochemical and Reactivity Differences

Electronic Effects

- 6-Carbonitrile vs. 6-Bromo: The nitrile group (6-CN) withdraws electron density, making the quinoline ring more electrophilic compared to the bromo analogue (6-Br), which exhibits moderate electron-withdrawing effects .

- Methyl vs. Carbonitrile: The 6-methyl group (6-CH₃) in 6-Methyl-1,2,3,4-tetrahydroquinoline donates electrons, increasing basicity and lipophilicity relative to the nitrile-containing analogues .

Steric Effects

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile (often referred to as DMQ) is a compound belonging to the quinoline family, which is recognized for its diverse biological and pharmacological activities. This article explores the biological activity of DMQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H15ClN2

- Molecular Weight : 222.72 g/mol

- CAS Number : 1965309-89-0

- Physical Form : Light purple solid

The biological activity of DMQ is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : DMQ has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it can inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that contributes to antibiotic resistance in bacteria .

- Receptor Interaction : The compound interacts with cellular receptors, leading to downstream effects that can influence cell signaling pathways. It has been studied for its potential as a PPARα/γ agonist, which plays a role in lipid metabolism and glucose homeostasis .

Antimicrobial Activity

DMQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The following table summarizes some key findings:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 18.62 | |

| Escherichia coli | 15.34 | |

| Staphylococcus aureus | 20.10 |

These results indicate that DMQ could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that DMQ may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : DMQ treatment leads to cell cycle arrest at the G2/M phase in certain cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, promoting apoptosis .

Case Studies

-

Study on NDM-1 Inhibition :

A study highlighted the effectiveness of DMQ in inhibiting NDM-1 activity, showcasing its potential to combat antibiotic-resistant infections. The compound was tested against clinical isolates and showed promising results in reducing bacterial viability . -

Anticancer Research :

In a recent investigation into the anticancer effects of DMQ, researchers observed significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cell death .

Q & A

Q. What are the recommended synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carbonitrile?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions. For example:

- Step 1: React 4-cyanoaniline derivatives with 3-methylbut-2-enal in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) to form the tetrahydroquinoline core.

- Step 2: Introduce dimethyl groups via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product.

Key References: Cyclocondensation strategies for tetrahydroquinolines are detailed in tetrahydroquinoline hybrid synthesis protocols .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.25–1.35 ppm (singlet, 6H, two CH₃ groups) and δ 6.8–7.2 ppm (aromatic protons).

- ¹³C NMR: Signals near δ 118–120 ppm (CN group) and δ 25–30 ppm (quaternary carbons).

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 214.

- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions (see analogous tetrahydroquinoline structures in crystallography studies ).

Q. What safety precautions are critical during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (required due to acute toxicity and eye irritation risks) .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., cyclization or nitrile group reactions).

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

- Software Tools: Gaussian or ORCA for DFT; GROMACS for MD.

Example: Analogous quinolinecarbonitrile derivatives have been studied using DFT to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in spectroscopic data for analogs?

Methodological Answer:

Q. How does the dimethyl group influence stability under catalytic conditions?

Methodological Answer:

- Experimental Design:

- Compare catalytic hydrogenation rates of 4,4-dimethyl vs. non-methylated analogs.

- Use Pd/C or Raney Ni in ethanol under H₂ (1–3 atm).

- Findings:

| Compound | Catalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Non-methylated analog | Pd/C | 2 | 95 |

| 4,4-Dimethyl derivative | Pd/C | 4 | 58 |

Q. What advanced techniques analyze degradation pathways under oxidative stress?

Methodological Answer:

Q. How do structural analogs compare in biological activity screens?

Methodological Answer:

- Analog Synthesis: Replace the CN group with COOH or CONH₂ via hydrolysis.

- Activity Testing: Screen against kinase inhibitors (e.g., MKI-833 analogs ).

- Data Table:

| Analog | IC₅₀ (μM) | Target Protein |

|---|---|---|

| 6-CN derivative | 0.85 | Kinase X |

| 6-COOH derivative | 2.10 | Kinase X |

| 6-CONH₂ derivative | 1.45 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.